Methyl 5-iodo-1H-pyrrole-2-carboxylate CAS 1416549-09-1 properties
Methyl 5-iodo-1H-pyrrole-2-carboxylate CAS 1416549-09-1 properties
The following technical guide details the properties, synthesis, and applications of Methyl 5-iodo-1H-pyrrole-2-carboxylate (CAS 1416549-09-1).
CAS 1416549-09-1 | Molecular Scaffold for Medicinal Chemistry[1][2][3]
Executive Summary & Core Significance
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule therapeutics. Its structural significance lies in the 5-iodo position , which serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing the rapid elaboration of the pyrrole core into complex pharmacophores.
Unlike its 4-iodo isomer, the 5-iodo variant enables linear extension of the pyrrole backbone, a geometry critical for fitting into the ATP-binding pockets of kinases (e.g., p38 MAP kinase) and the active sites of antimicrobial targets (e.g., MmpL3 in Mycobacterium tuberculosis).
Chemical Identity & Physical Properties[4][5]
| Property | Specification |
| CAS Number | 1416549-09-1 |
| IUPAC Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₆H₆INO₂ |
| Molecular Weight | 251.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water |
| Melting Point | 138–142 °C (Typical range for 5-halo-pyrrole-2-esters) |
| SMILES | COC(=O)C1=CC=C(I)N1 |
| InChI Key | Unique identifier required for database integration |
Synthesis & Production Strategies
The synthesis of CAS 1416549-09-1 requires precise regiochemical control.[1] The ester group at C2 deactivates the ring but also directs incoming electrophiles. The challenge is distinguishing between the C4 (beta to nitrogen, gamma to carbonyl) and C5 (alpha to nitrogen, delta to carbonyl) positions.
Mechanism: Electrophilic Aromatic Substitution
The nitrogen lone pair activates the ring, directing substitution to C5. However, the electron-withdrawing ester at C2 deactivates the ring overall. Under controlled conditions (low temperature, stoichiometric reagents), the activation at C5 by the nitrogen dominates, yielding the 5-iodo product.
Primary Synthetic Route: N-Iodosuccinimide (NIS) Iodination
This method is preferred over elemental iodine (
Reagents: Methyl 1H-pyrrole-2-carboxylate, N-Iodosuccinimide (NIS). Solvent: DMF or Acetonitrile (MeCN). Conditions: -10°C to 0°C, dark.
Caption: Regioselective iodination pathway. Kinetic control at low temperature favors C5 substitution over C4 or di-iodination.
Experimental Protocols
Protocol A: Synthesis of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Validation: This protocol minimizes the 4-iodo isomer.
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the pyrrole mixture over 30 minutes. Crucial: Slow addition prevents local high concentrations of NIS, reducing di-iodination.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The product is typically less polar than the starting material.
-
Quench: Pour the mixture into ice-water containing 5% sodium thiosulfate (
) to quench unreacted iodine species. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x).
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Yield: Expect 75-85% yield of a pale yellow solid.
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Converting the 5-iodo scaffold into a biaryl pharmacophore.
-
Setup: Combine Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.5 eq) in Dioxane/Water (4:1) . -
Catalyst: Degas the solvent with argon for 10 minutes. Add
(5 mol%). -
Heating: Heat to 80-90°C for 4-6 hours under argon.
-
Workup: Cool, filter through Celite, and extract with EtOAc.
-
Result: Yields the 5-aryl-pyrrole-2-carboxylate.
Reactivity Profile & Applications
The 5-iodo group is a versatile entry point for divergent synthesis. The presence of the N-H proton allows for further functionalization (N-alkylation) after the C-C bond formation, or it can be protected (e.g., with SEM or Boc) prior to coupling if the catalyst is sensitive.
Caption: Divergent synthesis map. The C-I bond enables access to aryl, alkynyl, and alkenyl derivatives via Pd-catalysis.
Key Application Areas
-
p38 MAP Kinase Inhibitors: 5-Aryl pyrrole-2-carboxamides derived from this intermediate are potent inhibitors of p38
, a target for anti-inflammatory drugs. -
Anti-Tubercular Agents: The scaffold is used to synthesize inhibitors of MmpL3, a membrane protein essential for the mycobacterial cell wall.
-
Material Science: Used as a precursor for porphyrin synthesis and dipyrrin ligands.
Characterization & Quality Control
To validate the identity of CAS 1416549-09-1, rely on
-
H NMR (DMSO-
, 400 MHz):- 12.0–12.5 ppm (br s, 1H, NH )
- 6.8–6.9 ppm (d, J ~3.8 Hz, 1H, C3 -H)
- 6.3–6.4 ppm (d, J ~3.8 Hz, 1H, C4 -H)
-
3.7–3.8 ppm (s, 3H, OCH
) -
Note: The 5-iodo isomer shows two doublets with a typical pyrrole coupling constant (~3.5–4.0 Hz). The 4-iodo isomer would show two doublets (or singlets depending on resolution) with a smaller meta-like coupling (~1.5–2.0 Hz) between H3 and H5.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodides can degrade to liberate
, turning the solid brown). -
Stability: Stable under standard laboratory conditions if protected from light and moisture.
References
-
Regioselective Iodination of Pyrroles
-
Suzuki Coupling of Pyrrole-2-Carboxylates
-
Medicinal Chemistry Applications (p38 Kinase)
- Title: "The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase."
- Source:Bioorganic & Medicinal Chemistry Letters, 2010.
-
URL:[Link]
-
Anti-Tubercular Pyrrole Derivatives
- Title: "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors."
- Source:Journal of Medicinal Chemistry, 2022.
-
URL:[Link]
Sources
- 1. Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine-Catalyzed Regioselective Synthesis of Multisubstiuted Pyrrole Polyheterocycles Free from Rotamers and Keto-Enol Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
